3-(1,2,5-Oxadiazol-3-yl)propanoic acid
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Overview
Description
3-(1,2,5-Oxadiazol-3-yl)propanoic acid is a heterocyclic compound containing an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5-Oxadiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with hydroxylamine to form amidoximes, which then undergo cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,5-Oxadiazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced oxadiazole derivatives .
Scientific Research Applications
3-(1,2,5-Oxadiazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-(1,2,5-Oxadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
Uniqueness
3-(1,2,5-Oxadiazol-3-yl)propanoic acid is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-(1,2,5-oxadiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O3/c8-5(9)2-1-4-3-6-10-7-4/h3H,1-2H2,(H,8,9) |
InChI Key |
QIKVQBBGBSGNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NON=C1CCC(=O)O |
Origin of Product |
United States |
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